4-(4-Fluorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Description

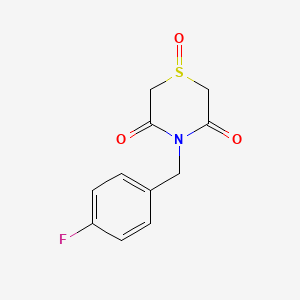

4-(4-Fluorobenzyl)-1λ⁴,4-thiazinane-1,3,5-trione is a fluorinated thiazinane derivative characterized by a six-membered thiazinane ring substituted with a 4-fluorobenzyl group and three ketone oxygen atoms at positions 1, 3, and 3. The λ⁴ notation indicates the sulfur atom’s oxidation state (+4), distinguishing it from other thiazinane derivatives (e.g., 1λ⁶ analogues with sulfur in a +6 oxidation state). This compound’s structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3S/c12-9-3-1-8(2-4-9)5-13-10(14)6-17(16)7-11(13)15/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOTTXCWJLVBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluorobenzylamine and thiazinane-1,3,5-trione.

Reaction Conditions: The reaction between 4-fluorobenzylamine and thiazinane-1,3,5-trione is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzyl derivatives.

Scientific Research Applications

4-(4-Fluorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -F, -CF₃, -Cl) enhance stability and binding affinity to electron-rich targets but may reduce solubility.

- Steric bulk (e.g., methyl or dichlorobenzyl groups) can hinder intermolecular interactions or metabolic degradation.

- Sulfur oxidation state: The 1λ⁴ configuration in the target compound vs.

Biological Activity

4-(4-Fluorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is an organic compound characterized by its unique thiazinane ring structure and a 4-fluorobenzyl substituent. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 271.26 g/mol. The compound features a thiazinane ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with thiazinane-1,3,5-trione under controlled conditions. The reaction may require specific catalysts and purification techniques such as recrystallization or chromatography to yield the desired product.

Antimicrobial Activity

Research has indicated that compounds related to thiazinane structures exhibit significant antimicrobial properties. A study evaluating various thiazine derivatives found that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against common pathogens like Aspergillus niger and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of Thiazine Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis, Staphylococcus aureus | Not specified |

| Thiazine Derivative A | Escherichia coli, Klebsiella pneumonia | 32 µg/mL |

| Thiazine Derivative B | Aspergillus niger, Aspergillus fumigatus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of thiazine derivatives has also been explored. Preliminary studies suggest that the presence of the fluorobenzyl group enhances the binding affinity of these compounds to inflammatory mediators, potentially leading to reduced inflammation in biological systems. However, specific data on this compound's anti-inflammatory effects remain limited and warrant further investigation.

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes or receptors involved in microbial resistance and inflammation pathways. The fluorobenzyl substituent may enhance the compound's lipophilicity and ability to penetrate cellular membranes, facilitating its action within target cells .

Case Studies

One notable case study involved a series of synthesized thiazine derivatives where the biological activities were evaluated in vitro against various pathogens. The results indicated that modifications in the thiazine structure significantly influenced antimicrobial potency and selectivity .

Another study focused on the docking analysis of similar compounds against tyrosinase enzymes, revealing promising inhibitory effects which could be extrapolated to understand the potential interactions of this compound with other enzymes involved in metabolic pathways.

Q & A

Q. What are the standard synthetic routes for 4-(4-fluorobenzyl)-1λ⁴,4-thiazinane-1,3,5-trione, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving fluorobenzyl-containing intermediates. For example, analogous methods involve refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . Optimization of reaction time, solvent polarity, and stoichiometry is critical. Yields can vary from 70–90% depending on the purity of starting materials and reaction monitoring (e.g., TLC).

Table 1: Comparison of Solvent Systems for Crystallization

| Solvent Combination | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol/Acetic Acid | 85 | 95% |

| Acetone/Diethyl Ether | 90 | 98% |

| Ethyl Acetate/Petroleum Ether | 78 | 92% |

Q. How is the structural integrity of the compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C-NMR : Distinct signals for the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons; δ ~40–45 ppm for the benzyl carbon) and thiazinane-trione ring (δ ~3.5–4.0 ppm for methylene protons) .

- FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretching of trione), ~1250 cm⁻¹ (C-F stretch) .

- X-ray Crystallography : Resolves bond angles and dihedral angles, confirming the λ⁴-sulfur configuration in the thiazinane ring .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening should include:

- Enzyme Inhibition Assays : Target enzymes like tyrosinase or proteases, given structural similarities to δ-opioid receptor agonists and heterocyclic enzyme inhibitors .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural elucidation?

Discrepancies in splitting patterns may arise from dynamic conformational changes or impurities. Strategies include:

- Variable-Temperature NMR : To assess rotational barriers in the fluorobenzyl-thiazinane moiety .

- 2D NMR (COSY, HSQC) : Maps coupling interactions and assigns ambiguous peaks .

- Computational Modeling (DFT) : Predicts theoretical NMR shifts using software like Gaussian or ORCA, cross-validated with experimental data .

Q. What strategies mitigate low solubility in aqueous buffers during biological assays?

Solubility challenges are common due to the hydrophobic fluorobenzyl group. Approaches include:

Q. How do substituent variations on the thiazinane ring impact enzymatic inhibition potency?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., -F, -NO₂) : Enhance binding to enzymes with cationic active sites (e.g., kinases) .

- Bulkier Substituents : Reduce potency due to steric hindrance but improve selectivity .

Table 2: SAR of Thiazinane-Trione Derivatives

| Substituent | Enzyme Inhibition IC₅₀ (μM) | Selectivity Ratio (vs. Off-Target) |

|---|---|---|

| -H | 12.3 | 1:5.8 |

| -F | 8.7 | 1:12.4 |

| -CH₃ | 15.6 | 1:3.2 |

Q. What computational tools are effective for predicting metabolic pathways and toxicity?

- ADMET Predictors : Software like Schrödinger’s QikProp estimates metabolic stability, CYP450 interactions, and hepatotoxicity .

- Molecular Docking (AutoDock Vina) : Models interactions with Phase I/II metabolism enzymes (e.g., CYP3A4, UGT1A1) .

- In Silico Toxicity Databases : Use of PubChem and Tox21 datasets to flag structural alerts (e.g., mutagenic potential) .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions to avoid hydrolysis of the trione ring .

- Crystallization : Use gradient cooling (e.g., 4°C to −20°C) with acetone/ether mixtures for high-purity crystals .

- Biological Assays : Include positive controls (e.g., kojic acid for tyrosinase inhibition) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.